molecular formula C7H8N2O3 B2923533 ethyl 2-oxo-2-(1H-pyrazol-4-yl)acetate CAS No. 869557-79-9

ethyl 2-oxo-2-(1H-pyrazol-4-yl)acetate

Cat. No.: B2923533
CAS No.: 869557-79-9
M. Wt: 168.152
InChI Key: CDHWEPXBGNAPSE-UHFFFAOYSA-N
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Description

Ethyl 2-oxo-2-(1H-pyrazol-4-yl)acetate is a chemical compound with the molecular formula C7H8N2O3 and a molecular weight of 168.15 g/mol . It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms. This compound is often used in various chemical reactions and has applications in scientific research due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-oxo-2-(1H-pyrazol-4-yl)acetate typically involves the reaction of ethyl acetoacetate with hydrazine hydrate to form the pyrazole ring, followed by esterification. The reaction conditions often include refluxing the reactants in an appropriate solvent such as ethanol or methanol .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. This involves the use of industrial-grade reactants and solvents, along with optimized reaction conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-oxo-2-(1H-pyrazol-4-yl)acetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield pyrazole carboxylic acids, while reduction can produce pyrazole alcohols .

Scientific Research Applications

Ethyl 2-oxo-2-(1H-pyrazol-4-yl)acetate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of agrochemicals and other industrial chemicals

Mechanism of Action

The mechanism of action of ethyl 2-oxo-2-(1H-pyrazol-4-yl)acetate involves its interaction with various molecular targets. The compound can act as a ligand, binding to specific enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular pathways and biological responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-oxo-2-(1H-pyrazol-4-yl)acetate is unique due to its specific substitution pattern, which influences its reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

IUPAC Name

ethyl 2-oxo-2-(1H-pyrazol-4-yl)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O3/c1-2-12-7(11)6(10)5-3-8-9-4-5/h3-4H,2H2,1H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CDHWEPXBGNAPSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)C1=CNN=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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